Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

Description

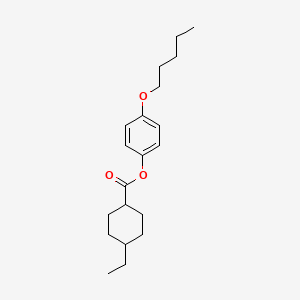

Chemical Structure and Properties Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate (CAS 67589-53-1) is a cyclohexanecarboxylate ester featuring a trans-4-ethylcyclohexane ring linked to a 4-(pentyloxy)phenyl group. Its molecular formula is C20H30O3, with a molecular weight of 318.45 g/mol. It is listed with a purity of ≥95% and is sparingly soluble in water, similar to structurally related esters .

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |

InChI Key |

AYWFHDWHQHJJTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is utilized in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison :

Physical Properties: Melting point = 40–44°C; solubility = 1.7 × 10⁻³ g/L in water .

4-Ethylphenyl-4'-trans-propylcyclohexylcarboxylate (CAS 94041-25-5)

- Molecular Formula : C18H26O2

- Molecular Weight : 273.39 g/mol

- Key Features : Ethylphenyl group and trans-4-propylcyclohexane ring. Lacks the ether oxygen present in the pentyloxy group of the target compound .

Trans-4'-cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate (CAS 67284-56-4) Molecular Formula: C22H23NO2 Molecular Weight: 333.43 g/mol Key Features: Incorporates a biphenyl system with a cyano group, enhancing polarity and mesogenic stability .

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate (CAS 122230-64-2)

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Substituents |

|---|---|---|---|---|

| Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate | 318.45 | Not reported | Sparingly soluble | Pentyloxy, ethylcyclohexane |

| 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate | 304.43 | 40–44 | 1.7 × 10⁻³ g/L | Methoxy, pentylcyclohexane |

| 4-Ethylphenyl-4'-trans-propylcyclohexylcarboxylate | 273.39 | Not reported | Not reported | Ethylphenyl, propylcyclohexane |

| Trans-4'-cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | 333.43 | Not reported | Low | Cyano, biphenyl, ethylcyclohexane |

Observations :

- Substituent Effects : The pentyloxy group in the target compound increases hydrophobicity compared to methoxy analogs, reducing water solubility .

- Steric and Electronic Factors: Cyano groups (e.g., in CAS 67284-56-4) enhance polarity and thermal stability, critical for liquid crystal performance .

- Melting Points : Esters with longer alkyl chains (e.g., pentyl vs. propyl) exhibit lower melting points due to reduced crystallinity .

Biological Activity

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, focusing on its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 318.45 g/mol. The compound features a trans configuration , characterized by a phenyl ring substituted with a pentyloxy group and a cyclohexane ring carrying an ethyl group along with a carboxylate ester. This unique structural arrangement contributes to its interesting chemical properties, making it a subject of various scientific investigations in organic synthesis and medicinal chemistry .

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as anti-inflammatory or cytotoxic activities. However, detailed studies elucidating these specific interactions are still ongoing .

Cytotoxicity Studies

Research has indicated that compounds structurally similar to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds have shown that variations in alkyl chain length can influence cytotoxicity in Ehrlich ascites carcinoma cells. Such findings suggest that the pentyloxy substitution could also play a role in enhancing or modulating cytotoxic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate | Variation in alkoxy group (butyloxy) | Similar potential but lower lipophilicity |

| Trans-4-(heptyloxy)phenyl 4-ethylcyclohexanecarboxylate | Longer alkoxy chain | Increased hydrophobicity may enhance membrane permeability |

| Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate | Variation in cyclohexane substitution | Different pharmacokinetics due to methyl group |

The unique combination of the pentyloxy group and the cyclohexane structure in this compound distinguishes it from these similar compounds, potentially leading to unique properties that merit further exploration .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds provides insight into its potential applications:

- Cytotoxicity : A study indicated that increasing the alkyl chain length in related compounds positively correlated with cytotoxic activity against cancer cells .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis .

- Drug Development : Ongoing research aims to explore the compound's role as a lead candidate in drug discovery processes targeting various diseases .

Q & A

Q. What are the standard synthetic routes for preparing Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate?

The synthesis typically involves esterification between 4-ethylcyclohexanecarboxylic acid and trans-4-(pentyloxy)phenol. A common method uses coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Hydrolysis of intermediates under basic conditions (e.g., NaOH/ethanol) may follow, as described in analogous ester syntheses . Purification via silica gel chromatography is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- NMR spectroscopy : To verify the trans-configuration of the cyclohexane ring and pentyloxy chain alignment.

- X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated in structurally similar cyclohexanecarboxylate derivatives .

- HPLC-MS : To assess purity and molecular weight consistency .

Q. What are the primary applications of this compound in material science?

The compound is studied for its liquid crystalline properties due to its rigid cyclohexane core and flexible alkyl chains. It may serve as a component in nematic or smectic phases, with applications in display technologies. Related biphenyl carboxylates exhibit mesomorphic stability up to 150°C, suggesting potential utility in thermally stable systems .

Advanced Research Questions

Q. How can the synthesis be optimized to improve yield and stereochemical purity?

- Stereochemical control : Use chiral catalysts or enantioselective esterification protocols to enhance trans-selectivity.

- Reagent selection : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce byproduct formation.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as shown in analogous ester syntheses .

Q. What analytical strategies resolve contradictions in thermal stability data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Strategies include:

Q. How does the compound interact with biological systems, and what structural modifications enhance bioavailability?

While direct studies are limited, structurally related esters show low aqueous solubility. Modifications include:

- Introduction of polar groups : Replace the pentyloxy chain with PEGylated moieties to improve hydrophilicity.

- Prodrug strategies : Link the carboxylate to enzymatically cleavable groups (e.g., esterase-sensitive linkages) for targeted release .

Methodological Considerations

Q. What computational methods predict the compound’s physicochemical properties?

- Molecular dynamics simulations : Model mesophase behavior by analyzing alkyl chain flexibility and ring rigidity.

- DFT calculations : Optimize geometry and predict NMR/IR spectra for validation against experimental data .

Q. How do impurities affect the compound’s performance in liquid crystal applications?

Even 2-3% impurities (e.g., cis-isomers or unreacted precursors) can disrupt molecular alignment. Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.